4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a dimethylcarboxamide group and a bromofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan-2-carboxylic acid to yield 5-bromofuran-2-carboxylic acid.
Amidation Reaction: The bromofuran intermediate is then reacted with an appropriate amine, such as N,N-dimethylpiperidine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
Chemistry
In chemistry, 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets makes it a promising candidate for the development of therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique properties may contribute to the development of new polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-chlorofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- 4-((5-fluorofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- 4-((5-iodofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Uniqueness
Compared to its analogs, 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
4-[[(5-bromofuran-2-carbonyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3/c1-17(2)14(20)18-7-5-10(6-8-18)9-16-13(19)11-3-4-12(15)21-11/h3-4,10H,5-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIABWOSBVZXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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